![molecular formula C20H22N4O B12549823 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 146234-51-7](/img/structure/B12549823.png)
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group, a quinoline moiety, and a hydrazinylidene linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The synthetic route includes:
Formation of the Quinoline Derivative: This step involves the synthesis of 4-methylquinoline, which can be achieved through various methods, including the Skraup synthesis.
Hydrazinylidene Formation: The quinoline derivative is then reacted with hydrazine to form the hydrazinylidene intermediate.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the reaction of the hydrazinylidene intermediate with a diethylamino-substituted cyclohexa-2,4-dien-1-one under specific conditions to yield the target compound.
Chemical Reactions Analysis
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the hydrazinylidene group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of fluorescent materials and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its hydrazinylidene and quinoline moieties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one include:
3,4-Dihydroquinazolin-4-one Derivatives: These compounds share structural similarities and are used in similar applications.
Pyridylphenylene Cyclopentadienones: These compounds are used in dendrimer synthesis and have similar photophysical properties.
Coumarin Derivatives: Known for their fluorescent properties and used in various scientific applications.
The uniqueness of this compound lies in its combination of a diethylamino group, a quinoline moiety, and a hydrazinylidene linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
146234-51-7 |
|---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(4-methylquinolin-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C20H22N4O/c1-4-24(5-2)15-10-11-18(19(25)13-15)22-23-20-12-14(3)16-8-6-7-9-17(16)21-20/h6-13,25H,4-5H2,1-3H3 |
InChI Key |
HOKJSNCFSACKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3C(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
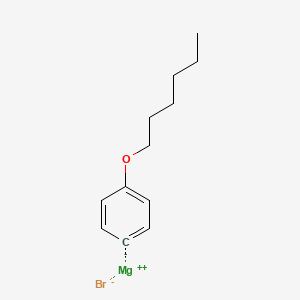
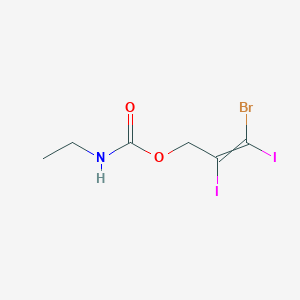
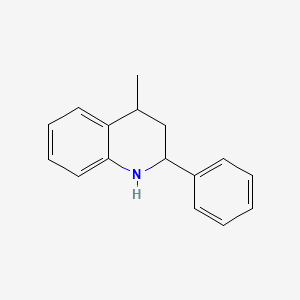

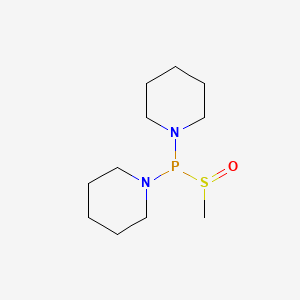
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
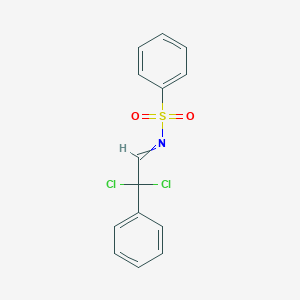
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
